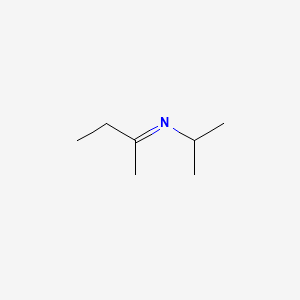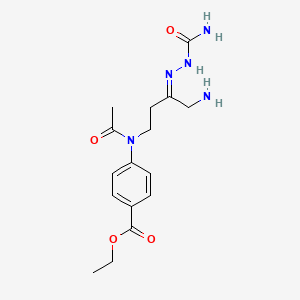
Kkl543DB2R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Unique Ingredient Identifier (UNII) 5WJS4S6YS4 is known as L-phenylalanine-.beta.-T, (.beta.S)- . This compound is a stereoisomer of phenylalanine, an essential amino acid that plays a crucial role in the biosynthesis of proteins. L-phenylalanine is a precursor for various bioactive compounds, including neurotransmitters like dopamine, norepinephrine, and epinephrine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-phenylalanine-.beta.-T, (.beta.S)- typically involves the use of enzymatic or chemical methods. One common approach is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer. Chemical synthesis may involve the use of chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of L-phenylalanine-.beta.-T, (.beta.S)- often employs fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified through various downstream processes.
Analyse Des Réactions Chimiques
Types of Reactions
L-phenylalanine-.beta.-T, (.beta.S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino acid into its corresponding keto acid.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of L-phenylalanine, such as keto acids, amines, and substituted phenylalanine compounds.
Applications De Recherche Scientifique
L-phenylalanine-.beta.-T, (.beta.S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: L-phenylalanine is investigated for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: It is used in the production of artificial sweeteners like aspartame.
Mécanisme D'action
The mechanism of action of L-phenylalanine-.beta.-T, (.beta.S)- involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted into L-tyrosine by the enzyme phenylalanine hydroxylase, and subsequently into dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-tyrosine: Another essential amino acid that is directly synthesized from L-phenylalanine.
D-phenylalanine: The D-enantiomer of phenylalanine, which has different biological activities.
L-tryptophan: An essential amino acid that serves as a precursor for serotonin.
Uniqueness
L-phenylalanine-.beta.-T, (.beta.S)- is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereoisomer is particularly important in the study of chiral specificity in biochemical processes.
Propriétés
Numéro CAS |
31262-72-3 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-phenyl-3-tritiopropanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6T/t6-,8+/m1 |
Clé InChI |
COLNVLDHVKWLRT-QZMQFESKSA-N |
SMILES isomérique |
[H][C@@]([3H])(C1=CC=CC=C1)[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


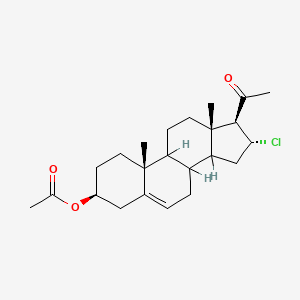
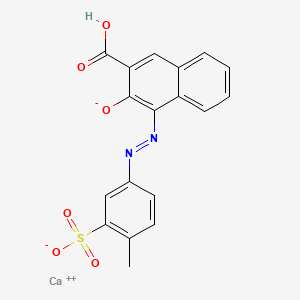
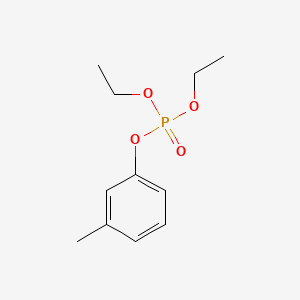

![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
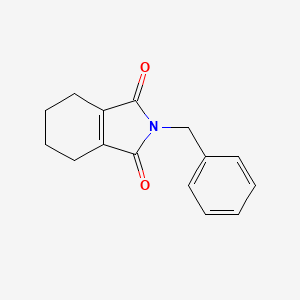
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
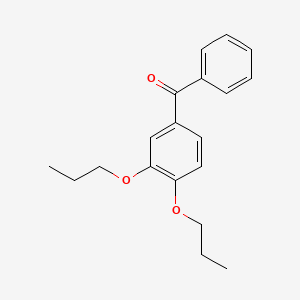
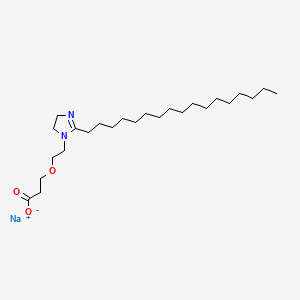

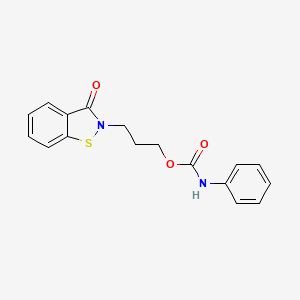
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
